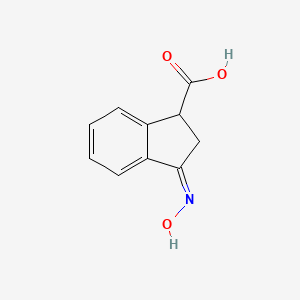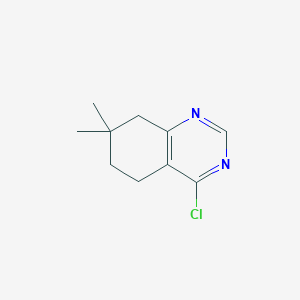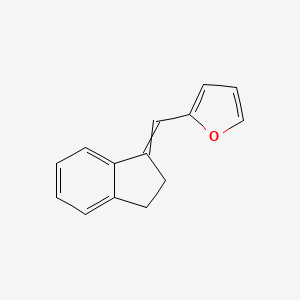
3-(Hydroxyimino)-2,3-dihydro-1H-indene-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Hydroxyimino)-2,3-dihydro-1H-indene-1-carboxylic acid is an organic compound that belongs to the class of indene derivatives. This compound features a hydroxyimino group attached to the indene ring system, which is a bicyclic structure consisting of a benzene ring fused to a five-membered ring. The presence of the hydroxyimino group imparts unique chemical properties to the compound, making it of interest in various fields of research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxyimino)-2,3-dihydro-1H-indene-1-carboxylic acid typically involves the following steps:
Formation of the Indene Ring System: The indene ring system can be synthesized through cyclization reactions involving suitable precursors. For example, the cyclization of 2-alkynylbenzaldehydes in the presence of a base can yield indene derivatives.
Introduction of the Hydroxyimino Group: The hydroxyimino group can be introduced through the reaction of the indene derivative with hydroxylamine or its derivatives under appropriate conditions. This step often requires the use of acidic or basic catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. Large-scale production typically focuses on maximizing yield and purity while minimizing costs and environmental impact. This can involve the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
3-(Hydroxyimino)-2,3-dihydro-1H-indene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The hydroxyimino group can be reduced to form amine derivatives.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the indene ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted indene derivatives depending on the reagents used.
科学研究应用
3-(Hydroxyimino)-2,3-dihydro-1H-indene-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 3-(Hydroxyimino)-2,3-dihydro-1H-indene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyimino group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The compound’s effects can be attributed to its ability to modulate enzyme activity, disrupt cellular processes, or interact with nucleic acids.
相似化合物的比较
3-(Hydroxyimino)-2,3-dihydro-1H-indene-1-carboxylic acid can be compared with other similar compounds, such as:
2-Hydroxyimino-1,3-dicarbonyl Compounds: These compounds also contain the hydroxyimino group and exhibit similar reactivity.
Indole Derivatives: Indole derivatives share the bicyclic ring system and have diverse biological activities.
Hydroxyimino Quinic Acid: This compound has a similar hydroxyimino group and is studied for its biological effects.
The uniqueness of this compound lies in its specific structure and the presence of the hydroxyimino group, which imparts distinct chemical and biological properties.
属性
分子式 |
C10H9NO3 |
|---|---|
分子量 |
191.18 g/mol |
IUPAC 名称 |
(3Z)-3-hydroxyimino-1,2-dihydroindene-1-carboxylic acid |
InChI |
InChI=1S/C10H9NO3/c12-10(13)8-5-9(11-14)7-4-2-1-3-6(7)8/h1-4,8,14H,5H2,(H,12,13)/b11-9- |
InChI 键 |
UBBWSAHVWVXDFR-LUAWRHEFSA-N |
手性 SMILES |
C\1C(C2=CC=CC=C2/C1=N\O)C(=O)O |
规范 SMILES |
C1C(C2=CC=CC=C2C1=NO)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Hydrazono-2,3-dihydro-1H-naphtho[2,3-d]imidazole](/img/structure/B11903157.png)
![Ethyl 5-azaspiro[2.3]hexane-1-carboxylate hydrochloride](/img/structure/B11903176.png)





![3-Methyl-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B11903209.png)
![Methyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11903225.png)
![2-(Methylthio)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B11903232.png)
![7-Chloro-2-ethyl-5-methyl-3h-imidazo[4,5-b]pyridine](/img/structure/B11903237.png)
![7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B11903246.png)
![2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B11903251.png)

